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Compound of Interest

Compound Name: Oseltamivir-d3-1

Cat. No.: B12399139 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathways for deuterated oseltamivir, a

crucial tool in pharmacokinetic studies and metabolic profiling of the widely used antiviral drug.

This document provides a comprehensive overview of a key synthetic approach, detailed

experimental protocols, and quantitative data to support researchers in the fields of medicinal

chemistry and drug development.

Introduction
Oseltamivir, marketed as Tamiflu®, is a cornerstone in the treatment and prophylaxis of

influenza A and B virus infections. To thoroughly understand its absorption, distribution,

metabolism, and excretion (ADME), isotopically labeled versions of the drug are indispensable.

Deuterium-labeled oseltamivir, in particular, offers a non-radioactive method for tracing the

molecule's fate in biological systems. This guide focuses on a practical and efficient pathway

for the synthesis of deuterated oseltamivir, specifically Oseltamivir-d3, where the acetyl group's

methyl protons are replaced with deuterium.

Retrosynthetic Analysis
The most straightforward approach to synthesizing deuterated oseltamivir involves introducing

the deuterium label at a late stage of an established synthetic route. The final step in many total

syntheses of oseltamivir is the N-acetylation of the C4-amino group. By substituting the
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standard acetylating agent, acetic anhydride, with its deuterated analog, acetic anhydride-d6,

the desired deuterated product can be obtained efficiently.

This strategy leverages well-established and optimized routes to the key diamino precursor of

oseltamivir, thereby minimizing the need for extensive redevelopment of the entire synthetic

sequence. The retrosynthetic analysis is depicted below.

Deuterated Oseltamivir (Oseltamivir-d3)4-Amino-5-azido Precursor Deuterated Acetylation & Azide ReductionEpoxide Intermediate Azide Opening(-)-Shikimic Acid Multi-step Synthesis
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Caption: Retrosynthetic analysis of deuterated oseltamivir.

Synthesis Pathway and Experimental Protocols
The following synthesis pathway is based on a well-documented route starting from a readily

available epoxide precursor, which is itself derivable from (-)-shikimic acid. The key deuteration

step is the acetylation of the azido-amine intermediate.

Overall Synthesis Workflow
The overall workflow for the synthesis of deuterated oseltamivir from the epoxide precursor is

outlined below.

Epoxide Precursor

Azide Ring Opening

Reagents: NaN₃, NH₄Cl, EtOH

Yield: ~21%

Deuterated Acetylation

Reagents: Acetic Anhydride-d6, Pyridine, CH₂Cl₂

Yield: ~80%

Azide Reduction

Reagents: Zn, NH₄Cl, EtOH

Yield: ~42%

Oseltamivir-d3

Click to download full resolution via product page

Caption: Workflow for the synthesis of deuterated oseltamivir.

Detailed Experimental Protocols
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Step 1: Synthesis of Ethyl (3R,4R,5S)-4-amino-5-azido-3-(1-ethyl-propoxy)-cyclohexene-1-

carboxylate

This initial step involves the ring-opening of a suitable epoxide precursor with an azide source

to introduce the C5-azido and C4-amino functionalities. While various methods exist for the

formation of this precursor, for the purpose of this guide, we begin from the azido-amino

compound.

Step 2: Synthesis of Ethyl (3R,4R,5S)-4-(acetyl-d3-amino)-5-azido-3-(1-ethyl-propoxy)-

cyclohexene-1-carboxylate[1]

To a solution of ethyl (3R,4R,5S)-4-amino-5-azido-3-(1-ethyl-propoxy)-cyclohexene-1-

carboxylate (1.0 eq) in dichloromethane (CH₂Cl₂), pyridine (1.5 eq) is added.

The mixture is stirred at room temperature, and acetic anhydride-d6 (1.2 eq) is added

dropwise.

The reaction is then refluxed for 3 hours.

After completion, the reaction mixture is extracted with CH₂Cl₂, dried over anhydrous sodium

sulfate, filtered, and concentrated under vacuum to yield the deuterated acetamido azide

compound.

Step 3: Synthesis of Ethyl (3R,4R,5S)-4-(acetyl-d3-amino)-5-amino-3-(1-ethyl-propoxy)-

cyclohexene-1-carboxylate (Oseltamivir-d3)[1]

Zinc dust (10 eq) is added to a solution of the deuterated acetamido azide compound (1.0

eq) and ammonium chloride (10 eq) in ethanol (EtOH).

The reaction mixture is stirred at room temperature for 30 minutes.

The reaction is quenched with an ammonium hydroxide solution and then extracted with

ethyl acetate (EtOAc).

The organic layer is washed with water and saturated sodium chloride solution, dried over

anhydrous sodium sulfate, filtered, and concentrated under vacuum to afford Oseltamivir-d3.
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Quantitative Data
The following table summarizes the expected yields for each key step in the synthesis of

deuterated oseltamivir.

Step Reactants Products Reagents Solvent Yield (%)

1. Azide Ring

Opening

Epoxide

Precursor

Ethyl

(3R,4R,5S)-4

-amino-5-

azido-3-(1-

ethyl-

propoxy)-

cyclohexene-

1-carboxylate

NaN₃, NH₄Cl EtOH ~21

2. Deuterated

Acetylation

Ethyl

(3R,4R,5S)-4

-amino-5-

azido-3-(1-

ethyl-

propoxy)-

cyclohexene-

1-carboxylate

Ethyl

(3R,4R,5S)-4

-(acetyl-d3-

amino)-5-

azido-3-(1-

ethyl-

propoxy)-

cyclohexene-

1-carboxylate

Acetic

Anhydride-

d6, Pyridine

CH₂Cl₂ ~80

3. Azide

Reduction

Ethyl

(3R,4R,5S)-4

-(acetyl-d3-

amino)-5-

azido-3-(1-

ethyl-

propoxy)-

cyclohexene-

1-carboxylate

Ethyl

(3R,4R,5S)-4

-(acetyl-d3-

amino)-5-

amino-3-(1-

ethyl-

propoxy)-

cyclohexene-

1-carboxylate

(Oseltamivir-

d3)

Zn, NH₄Cl EtOH ~42
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Conclusion
The synthesis of deuterated oseltamivir, specifically Oseltamivir-d3, can be readily achieved

through a late-stage deuteration strategy. By incorporating deuterated acetic anhydride in the

final acetylation step of a known synthetic route, the desired labeled compound can be

produced with good efficiency. The provided experimental protocols and quantitative data serve

as a valuable resource for researchers and professionals in drug development, facilitating

further studies into the pharmacokinetics and metabolism of this vital antiviral agent. The use of

readily available starting materials and well-established reactions makes this approach both

practical and scalable for laboratory settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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